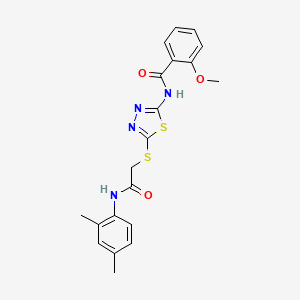

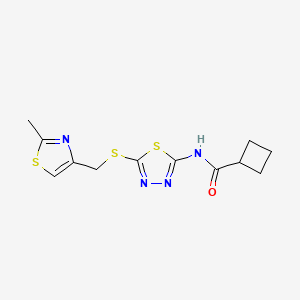

Ethyl 2-(7-oxoazepan-2-YL)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

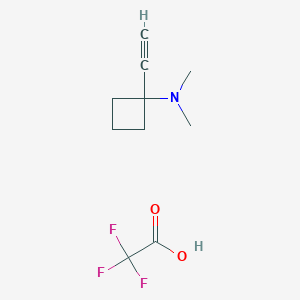

Ethyl 2-(7-oxoazepan-2-yl)acetate is a chemical compound with the CAS Number: 32548-60-0 . It has a molecular weight of 199.25 . The IUPAC name for this compound is ethyl (7-oxo-2-azepanyl)acetate . The Inchi Code for this compound is 1S/C10H17NO3/c1-2-14-10 (13)7-8-5-3-4-6-9 (12)11-8/h8H,2-7H2,1H3, (H,11,12) .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H17NO3/c1-2-14-10 (13)7-8-5-3-4-6-9 (12)11-8/h8H,2-7H2,1H3, (H,11,12) . This code provides a standard way to encode the molecular structure using text strings and can be used to represent the compound’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable at normal shipping and storage conditions .Wissenschaftliche Forschungsanwendungen

1. Bioactive Potentials and Antioxidant Activities

- A study explored the bioactive potentials of secondary metabolites from mollusks, including ethyl acetate derivatives. These compounds showed significant antioxidant and anti-inflammatory activities in vitro, suggesting potential applications in health-related fields (Chakraborty & Joy, 2019).

- Another research evaluated the antioxidant properties of extracts from Citrus grandis Osbeck (buntan fruit), using various solvents including ethyl acetate. The study highlights the potential of these extracts in preventing oxidation in food products and for health supplements (Mokbel & Hashinaga, 2006).

2. Organic Synthesis and Chemical Studies

- A study conducted asymmetric organocatalytic approaches for the annulation of cyclopropenone and β-keto ester, leading to the formation of ethyl acetate derivatives. This research has implications for the development of novel organic synthesis methods (Reitel et al., 2018).

- Research on lithium acetate doped chitosan films, involving ethyl acetate, was aimed at exploring applications in electrochromic devices due to their electrical conductivity properties (Yahya & Arof, 2004).

3. Medicinal and Therapeutic Applications

- A study on the ethyl acetate fraction of Clerodendrum volubile leaves investigated its anti-diabetic effects. The research highlights the therapeutic effect of this fraction on type 2 diabetes and its complications (Erukainure et al., 2017).

- Another study identified the antimalarial activity of compounds extracted from Erythrina fusca, using ethyl acetate as the extracting solvent. This indicates potential applications in developing antimalarial treatments (Khaomek et al., 2008).

4. Analytical Chemistry and Quality Control

- A research focused on the development of a rapid and simple method for the determination of veterinary drugs and pesticide residues in milk, using an ethyl acetate multiclass/multiresidue method. This has implications for food safety and quality control (Imamoglu & Olgun, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

ethyl 2-(7-oxoazepan-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-2-14-10(13)7-8-5-3-4-6-9(12)11-8/h8H,2-7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVCYLDALOQTBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCCC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2925578.png)

![1-[(4-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2925579.png)

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2925586.png)

![[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-phenylmethanone](/img/structure/B2925597.png)